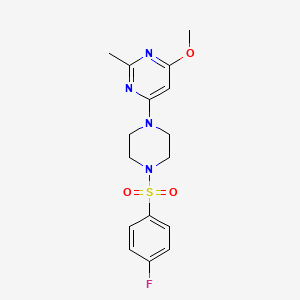

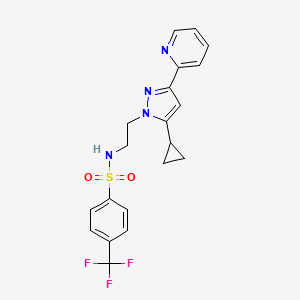

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine" is a chemical entity that appears to be related to various sulfonamide derivatives, which have been studied for their potential biological activities. The structure suggests the presence of a sulfonamide group, a piperazine ring, and a pyrimidine moiety, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves coupling reactions, such as the Suzuki coupling mentioned in the synthesis of methylpyrimidine sulfonyl piperazines . These reactions are typically carried out under conventional methods, yielding high purity compounds as confirmed by spectroscopic methods like IR, NMR, LC-MS, and elemental analysis . The synthesis of sulfamates incorporating piperazinyl-ureido moieties also involves strategic functional group transformations .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a piperazine ring. In the case of the compound , the piperazine is linked to a pyrimidine ring, which may influence the compound's binding to biological targets. The precise structure and substituents can significantly affect the compound's activity and selectivity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including cycloaddition reactions, as seen with cyclic N-sulfimines and enones or ynones . These reactions can be promoted by chiral amines and acids, leading to products with high diastereo- and enantioselectivity . The sulfonamide group itself is a versatile moiety that can engage in different chemical transformations, contributing to the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents on the aromatic ring, piperazine, and pyrimidine moieties can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body .

Relevant Case Studies

Several studies have evaluated the biological activities of sulfonamide derivatives. For instance, novel methylpyrimidine sulfonyl piperazines have shown promising antibacterial, anthelmintic, and anti-inflammatory activities . Similarly, sulfamates with piperazinyl-ureido moieties have been tested as inhibitors of carbonic anhydrase enzymes, with some derivatives showing low nanomolar inhibitory activity . These case studies highlight the therapeutic potential of sulfonamide derivatives in various medical applications .

Applications De Recherche Scientifique

Antioxidant Properties

Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment, closely related to the target compound, have been studied for their in vitro antioxidant properties. One such compound, 1-[3-(2-methoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(4-fluorophenyl)piperazin-1-ium chloride, demonstrated significant ABTS•+ scavenging (reducing) potential, comparable to the efficiency of certain reference drugs (Malík, Stanzel, Csöllei, & Čurillová, 2017).

Anticancer Potential

Synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, which include compounds structurally similar to the target molecule, were evaluated against human breast cancer and kidney cell lines. Some of these compounds showed promising anti-proliferative activities, suggesting potential applications in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Herbicidal Applications

Certain pyrimidine and triazine intermediates, including those related to the target compound, have been developed for use in herbicidal sulfonylureas. These compounds show selectivity in wheat and cotton, highlighting their potential in agriculture (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Molecular Structure Analysis

Structural studies of compounds, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, which share a piperazine derivative core with the target compound, offer insights into their molecular behavior and potential interactions. These studies are valuable for understanding the physical and chemical properties of such compounds (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Antibacterial Activities

Research on piperazine derivatives, including those with structural similarity to the target compound, has explored their antibacterial activities. Novel derivatives have shown potential against various bacterial strains, indicating their possible use in antimicrobial treatments (Qi, 2014).

5-HT7 Receptor Antagonism

Piperazine derivatives have been evaluated as antagonists for the 5-HT7 receptor, a target in neuropsychiatric disorders. Some compounds exhibited promising activity, suggesting their potential in the development of treatments for such conditions (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with.

Propriétés

IUPAC Name |

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTHFCSYETYHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B3005249.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)

![5-Fluoro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B3005257.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)

![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)

![N-cyano-3-ethyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B3005271.png)